3-Bromo-5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
Preparation Methods
The synthesis of 3-Bromo-5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while trifluoroacetic acid is used to predominantly form 5-difluoromethyl derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Bromo-5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as organometallic reagents, to form new derivatives.
Cross-Coupling Reactions:
Electrophilic Addition: The presence of difluoromethyl groups makes the compound susceptible to electrophilic addition reactions, leading to the formation of new functionalized derivatives.
Scientific Research Applications
3-Bromo-5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s binding affinity to receptors, increasing its biological activity and metabolic stability . The compound may act by inhibiting key enzymes or interfering with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-Bromo-5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Another closely related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H6BrF4N3 |
---|---|
Molecular Weight |
312.06 g/mol |
IUPAC Name |
3-bromo-5,7-bis(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H6BrF4N3/c1-3-6(10)9-15-4(7(11)12)2-5(8(13)14)17(9)16-3/h2,7-8H,1H3 |
InChI Key |
KMLFDVLPIZVFRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C(F)F)C(F)F |
Origin of Product |
United States |
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